(5-Bromo-2-ethoxypyridin-4-yl)methanol
Description
(5-Bromo-2-ethoxypyridin-4-yl)methanol is a pyridine derivative characterized by a bromine atom at position 5, an ethoxy group at position 2, and a hydroxymethyl group at position 4. Its molecular formula is C₈H₁₀BrNO₂, with a molecular weight of 232.08 g/mol. The ethoxy group imparts moderate electron-donating properties, while the bromine atom enhances electrophilic substitution reactivity, making it a candidate for further functionalization.
Properties
IUPAC Name |
(5-bromo-2-ethoxypyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVBVZYWSZWBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for (5-Bromo-2-ethoxypyridin-4-yl)methanol are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-ethoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Chemistry: (5-Bromo-2-ethoxypyridin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It may also be investigated for its potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (5-Bromo-2-ethoxypyridin-4-yl)methanol involves its interaction with molecular targets in biological systems. The bromine atom and the ethoxy group contribute to its reactivity and binding affinity with enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing its interaction with biological molecules .
Comparison with Similar Compounds
Substituent Effects
- Ethoxy vs. Chloro/Methoxy: The ethoxy group in the target compound is bulkier and more electron-donating than the chloro group in (5-Bromo-2-chloropyridin-4-yl)methanol, which is electron-withdrawing. This difference influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where chloro derivatives may act as better leaving groups .
- Positional Isomerism: The hydroxymethyl group at position 4 in the target compound versus position 2 in (5-Bromo-3-methoxypyridin-2-yl)methanol alters hydrogen-bonding capacity and steric interactions in coordination chemistry or enzyme binding .
Heterocycle Variations
- Pyridine vs. This makes pyrimidines more suitable for pharmaceutical applications targeting nucleotide-binding proteins .
Biological Activity
(5-Bromo-2-ethoxypyridin-4-yl)methanol is a chemical compound that has garnered interest for its potential biological activities. Its structure features a bromine atom and an ethoxy group attached to a pyridine ring, making it a subject of study in medicinal chemistry and pharmacology.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structures often disrupt microbial cell membranes or inhibit essential enzymes, which can lead to cell death. This compound's mechanism likely involves interactions with specific molecular targets within microbial cells, contributing to its efficacy against various pathogens.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary findings suggest that it may inhibit the proliferation of cancer cells, possibly through pathways involving apoptosis or cell cycle arrest. The exact mechanisms remain under investigation, but the compound's structural characteristics suggest it could interact with key regulatory proteins involved in cancer progression .
Case Studies and Experimental Findings
- Antimicrobial Testing : In laboratory settings, this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential as a therapeutic agent against infections caused by resistant strains.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. These findings highlight the compound's promise as a lead structure for developing new anticancer therapies.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within target cells. For instance:
- Antimicrobial Mechanism : The compound may disrupt the integrity of microbial cell membranes or inhibit critical metabolic pathways, leading to cell lysis or death.
- Anticancer Mechanism : It might induce apoptosis by activating caspases or inhibiting survival pathways like PI3K/Akt, which are often upregulated in cancer cells.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against resistant bacterial strains |
| (5-Chloro-2-ethoxypyridin-4-yl)methanol | Moderate | Low | Less effective than the brominated analog |
| (5-Iodo-2-methoxypyridin-4-yl)methanol | Low | High | Strong anticancer activity but poor antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
